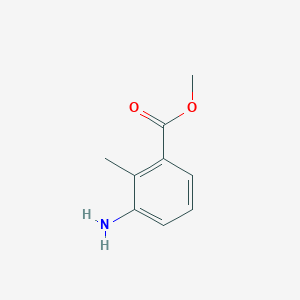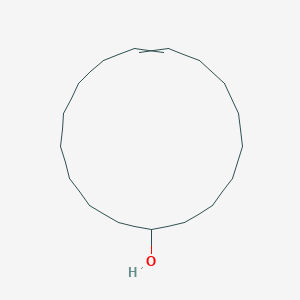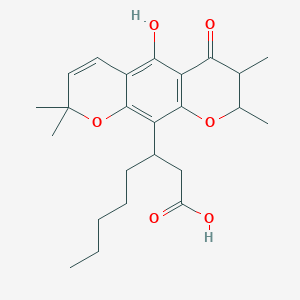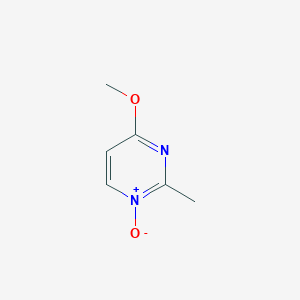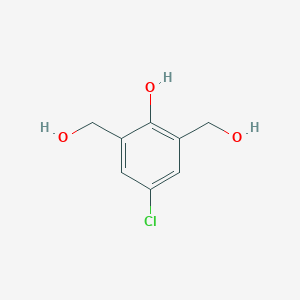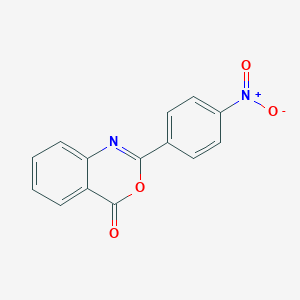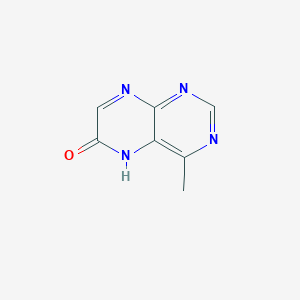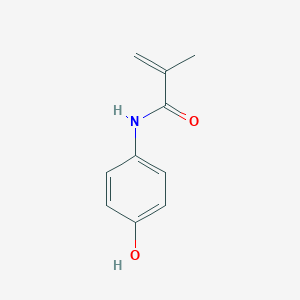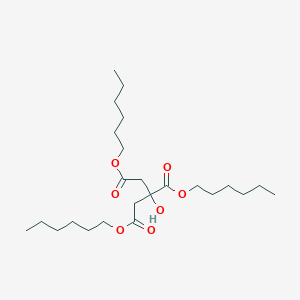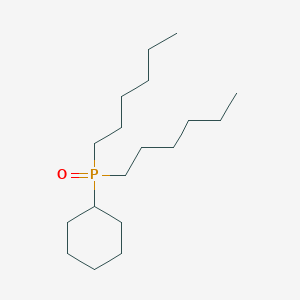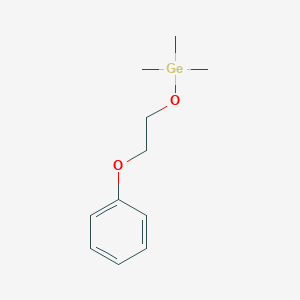
Germane, trimethyl(2-phenoxyethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germane, trimethyl(2-phenoxyethoxy)- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a colorless liquid that is soluble in organic solvents and has a molecular formula of C12H19O3Ge.
Mecanismo De Acción
The mechanism of action of Germane, trimethyl(2-phenoxyethoxy)- is not fully understood. However, it is believed to interact with biological molecules such as proteins and enzymes, leading to changes in their structure and function. Additionally, Germane, trimethyl(2-phenoxyethoxy)- has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Germane, trimethyl(2-phenoxyethoxy)- has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects. Furthermore, Germane, trimethyl(2-phenoxyethoxy)- has been shown to have potential anti-cancer properties, although further research is needed to fully understand its mechanism of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Germane, trimethyl(2-phenoxyethoxy)- is its relative ease of synthesis. Additionally, this compound is relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of Germane, trimethyl(2-phenoxyethoxy)- is its potential toxicity. Researchers must take appropriate safety precautions when working with this compound to avoid exposure and potential health risks.
Direcciones Futuras
There are many potential future directions for research on Germane, trimethyl(2-phenoxyethoxy)-. One area of interest is its potential applications in the field of materials science. Researchers are exploring the use of this compound as a precursor for the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of Germane, trimethyl(2-phenoxyethoxy)-, particularly in the context of its potential therapeutic effects. Furthermore, researchers are exploring the use of this compound in combination with other drugs or therapies to enhance their effectiveness. Overall, the potential applications of Germane, trimethyl(2-phenoxyethoxy)- are vast, and further research is needed to fully understand its properties and potential.
Conclusion:
In conclusion, Germane, trimethyl(2-phenoxyethoxy)- is a unique chemical compound that has gained significant attention in the field of scientific research. Its ease of synthesis and potential applications in various fields make it an attractive compound for researchers. Although further research is needed to fully understand its properties and potential, Germane, trimethyl(2-phenoxyethoxy)- has the potential to have a significant impact on many areas of science.
Métodos De Síntesis
The synthesis of Germane, trimethyl(2-phenoxyethoxy)- involves the reaction between germanium tetrachloride and 2-phenoxyethanol in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and produces Germane, trimethyl(2-phenoxyethoxy)- in good yields. This method is relatively simple and cost-effective, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
Germane, trimethyl(2-phenoxyethoxy)- has been extensively studied for its potential applications in various fields of science. It has been used as a precursor for the synthesis of other germanium-containing compounds that have potential applications in the field of materials science. Additionally, Germane, trimethyl(2-phenoxyethoxy)- has been used as a reagent in organic synthesis to introduce germanium into organic molecules. Furthermore, this compound has been studied for its potential applications in the field of medicinal chemistry due to its unique properties.
Propiedades
Número CAS |
16654-61-8 |
|---|---|
Nombre del producto |
Germane, trimethyl(2-phenoxyethoxy)- |
Fórmula molecular |
C11H18GeO2 |
Peso molecular |
254.9 g/mol |
Nombre IUPAC |
trimethyl(2-phenoxyethoxy)germane |
InChI |
InChI=1S/C11H18GeO2/c1-12(2,3)14-10-9-13-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clave InChI |
MYNPOAXBEGNDHF-UHFFFAOYSA-N |
SMILES |
C[Ge](C)(C)OCCOC1=CC=CC=C1 |
SMILES canónico |
C[Ge](C)(C)OCCOC1=CC=CC=C1 |
Sinónimos |
(2-Phenoxyethoxy)trimethylgermane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



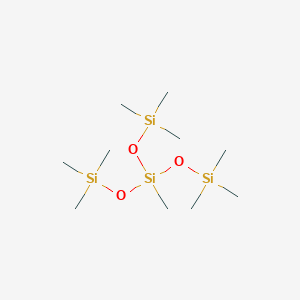
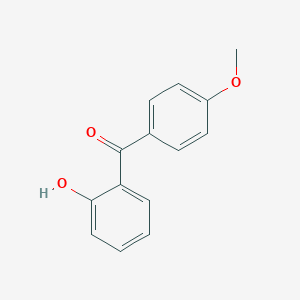
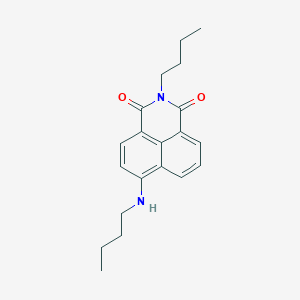
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
